molecular formula C33H51P B8555200 Cyclopentylbis(3,5-di-tert-butylphenyl)phosphane

Cyclopentylbis(3,5-di-tert-butylphenyl)phosphane

Cat. No.: B8555200
M. Wt: 478.7 g/mol
InChI Key: IWPJBOKLLTVJMY-UHFFFAOYSA-N
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Description

Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine is a phosphine ligand known for its application in nickel catalysis. This compound is characterized by its unique structure, which includes a cyclopentyl group and two 3,5-di-tert-butylphenyl groups attached to a phosphorus atom. It is commonly used in various catalytic reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine can be synthesized through a multi-step process. One common method involves the reaction of cyclopentylmagnesium bromide with bis(3,5-di-tert-butylphenyl)phosphine chloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and reliability for its applications in catalysis.

Chemical Reactions Analysis

Types of Reactions

Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can participate in reduction reactions, often in the presence of reducing agents like lithium aluminum hydride.

    Substitution: The phosphine ligand can be substituted with other ligands in coordination complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve transition metal complexes and can be carried out under mild conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Reduced phosphine derivatives.

    Substitution: Various substituted phosphine ligands depending on the reactants used.

Scientific Research Applications

Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine involves its role as a ligand in catalytic processes. The compound coordinates with transition metals, such as nickel, to form active catalytic complexes. These complexes facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies. The steric and electronic properties of the ligand influence the reactivity and selectivity of the catalytic process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine is unique due to its specific structure, which provides a balance of steric bulk and electronic properties. This balance makes it particularly effective in nickel-catalyzed reactions, where other ligands may not perform as well. Its ability to enhance nickel catalysis through remote steric effects sets it apart from other similar compounds .

Properties

Molecular Formula

C33H51P

Molecular Weight

478.7 g/mol

IUPAC Name

cyclopentyl-bis(3,5-ditert-butylphenyl)phosphane

InChI

InChI=1S/C33H51P/c1-30(2,3)23-17-24(31(4,5)6)20-28(19-23)34(27-15-13-14-16-27)29-21-25(32(7,8)9)18-26(22-29)33(10,11)12/h17-22,27H,13-16H2,1-12H3

InChI Key

IWPJBOKLLTVJMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2CCCC2)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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